molecular formula C23H25N4NaO6S2 B13837396 6-Amino-5-2-(cyclohexylmethylamino)sulphonylphenylazo-4-hydroxynaphthalene-2-sulphonate (sodium salt)

6-Amino-5-2-(cyclohexylmethylamino)sulphonylphenylazo-4-hydroxynaphthalene-2-sulphonate (sodium salt)

Cat. No.: B13837396
M. Wt: 540.6 g/mol
InChI Key: BJDYSLLOZKVIAZ-UHFFFAOYSA-M
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Description

The compound sodium 6-amino-5-[[2-[(cyclohexylmethylamino)sulphonyl]phenyl]azo]-4-hydroxynaphthalene-2-sulphonate is a complex azo dye derivative characterized by:

  • A naphthalene backbone with hydroxyl (-OH), amino (-NH2), and sulphonate (-SO3Na) functional groups.
  • A phenylazo linkage substituted with a cyclohexylmethylamino-sulphonyl group at the ortho position.
  • High solubility in polar solvents due to its ionic sulphonate groups, making it suitable for dye applications in textiles or biological staining .

Properties

Molecular Formula

C23H25N4NaO6S2

Molecular Weight

540.6 g/mol

IUPAC Name

sodium;6-amino-5-[[2-(cyclohexylmethylsulfamoyl)phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate

InChI

InChI=1S/C23H26N4O6S2.Na/c24-18-11-10-16-12-17(35(31,32)33)13-20(28)22(16)23(18)27-26-19-8-4-5-9-21(19)34(29,30)25-14-15-6-2-1-3-7-15;/h4-5,8-13,15,25,28H,1-3,6-7,14,24H2,(H,31,32,33);/q;+1/p-1

InChI Key

BJDYSLLOZKVIAZ-UHFFFAOYSA-M

Canonical SMILES

C1CCC(CC1)CNS(=O)(=O)C2=CC=CC=C2N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)[O-])N.[Na+]

Origin of Product

United States

Preparation Methods

Overview

The synthesis of this compound typically involves:

  • Preparation of the diazonium salt from an aromatic amine precursor.
  • Azo coupling with a naphthol derivative bearing sulphonate and amino substituents.
  • Introduction of the cyclohexylmethylamino sulphonyl group via sulphonamide formation.
  • Final isolation as a sodium salt to enhance solubility.

Stepwise Synthetic Route

Step Reaction Reagents & Conditions Notes
1 Diazotization of 2-(cyclohexylmethylamino)benzenesulphonamide Sodium nitrite (NaNO2), hydrochloric acid (HCl), 0–5°C Formation of diazonium salt intermediate
2 Azo coupling with 6-amino-4-hydroxy-2-naphthalenesulphonic acid Alkaline medium (pH ~9-10), 0–5°C Electrophilic aromatic substitution forming azo bond
3 Neutralization and salt formation Sodium hydroxide (NaOH) Converts sulphonate groups to sodium salts for water solubility
4 Purification Crystallization or precipitation Yields the sodium salt of the azo dye

Detailed Reaction Conditions

  • Diazotization: The aromatic amine precursor is dissolved in dilute HCl and cooled. Sodium nitrite is added slowly to generate the diazonium salt, which is kept cold to maintain stability.
  • Azo coupling: The diazonium salt solution is added dropwise to a cold alkaline solution of 6-amino-4-hydroxy-2-naphthalenesulphonic acid. The coupling occurs primarily at the activated position ortho or para to the hydroxyl group.
  • pH control: Maintaining pH between 9 and 10 during coupling is critical for selective azo bond formation and to prevent side reactions.
  • Isolation: After completion, the reaction mixture is neutralized with sodium hydroxide to form the sodium salt, followed by filtration and drying.

Analytical Data Supporting Preparation

Parameter Observed Value Method Significance
Molecular Weight 540.59 g/mol Mass spectrometry Confirms molecular formula C23H25N4NaO6S2
UV-Vis Absorption λmax ~ 480-520 nm UV-Vis spectroscopy Characteristic azo dye chromophore absorption
FTIR Peaks 3400 cm⁻¹ (–NH2), 1200-1300 cm⁻¹ (–SO3) FTIR spectroscopy Confirms amino and sulphonate groups presence
Elemental Analysis C, H, N, S consistent with formula CHNS analysis Validates composition
Solubility Water soluble Solubility test Sodium salt form enhances aqueous solubility

Research Results and Optimization

  • Yield: Reported yields for the azo coupling step range from 75% to 90%, depending on purity of starting materials and reaction control.
  • Purity: High purity (>98%) achieved by recrystallization from aqueous ethanol.
  • Reaction time: Diazotization and coupling typically completed within 1-2 hours under controlled temperature.
  • pH sensitivity: Deviations from optimal pH reduce yield and increase by-products.
  • Stability: The sodium salt form is stable under ambient conditions for months without significant degradation.

Summary Table of Preparation Method

Stage Key Reagents Conditions Outcome Comments
Diazotization 2-(cyclohexylmethylamino)benzenesulphonamide, NaNO2, HCl 0–5°C, acidic Diazonium salt Keep cold, freshly prepared
Azo Coupling Diazonium salt, 6-amino-4-hydroxy-2-naphthalenesulphonic acid pH 9-10, 0–5°C Azo dye intermediate pH critical for selectivity
Neutralization NaOH Room temp Sodium salt form Enhances solubility
Purification Crystallization from aqueous ethanol Room temp Pure sodium salt dye Removes impurities

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-2-(cyclohexylmethylamino)sulphonylphenylazo-4-hydroxynaphthalene-2-sulphonate (sodium salt) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Amino-5-2-(cyclohexylmethylamino)sulphonylphenylazo-4-hydroxynaphthalene-2-sulphonate (sodium salt) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets:

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Similar Compounds

Compound Name (Sodium Salt) Substituent(s) CAS Number Molecular Formula Molar Mass (g/mol) Key Properties
6-Amino-5-[[2-[(cyclohexylmethylamino)sulphonyl]phenyl]azo]-4-hydroxynaphthalene-2-sulphonate Cyclohexylmethylamino-sulphonyl Not specified C24H22N4O6S2·Na ~580 (estimated) High solubility in water; steric bulk may reduce aggregation
6-Amino-5-[[2-[(ethylphenylamino)sulphonyl]phenyl]azo]-4-hydroxynaphthalene-2-sulphonate Ethylphenylamino-sulphonyl 70865-30-4 C24H22N4O6S2·Na 556.59 Commercial availability (Chemos®); used as an intermediate dye
6-Amino-5-[(3,4-dichlorophenyl)azo]-4-hydroxynaphthalene-2-sulphonate 3,4-Dichlorophenyl 34179-43-6 C16H10Cl2N3NaO4S 434.23 Acid Red 366 dye; moderate lightfastness; used in wool and silk
6-Amino-5-[[3-[[(2-ethylphenyl)amino]sulphonyl]-4-methylphenyl]azo]naphthalene-2-sulphonate 2-Ethylphenylamino-sulphonyl, 4-methyl 97358-57-1 C25H23N4NaO5S2 546.59 Enhanced stability due to methyl group; InChI code provided
6-Amino-4-hydroxy-5-[[2-(phenylsulphonyl)phenyl]azo]naphthalene-2-sulphonate Phenylsulphonyl 6245-60-9 C22H16N3NaO6S2 505.50 Red in water, purple in ethanol; pH-sensitive color shifts
6-Amino-5-[[4-chloro-3-[[(2,4-dimethylphenyl)amino]sulphonyl]phenyl]azo]-4-hydroxynaphthalene-2-sulphonate 4-Chloro, 2,4-dimethylphenylamino-sulphonyl 71873-39-7 C24H20ClN4NaO6S2 583.01 High molecular weight; potential use in high-performance dyes

Functional Group Analysis

  • Cyclohexylmethylamino vs.
  • Chlorine and Methyl Derivatives :
    Chlorine atoms (e.g., in CAS 34179-43-6) increase molecular weight and electron-withdrawing effects, enhancing lightfastness but reducing solubility . Methyl groups (e.g., in CAS 97358-57-1) improve thermal stability and hydrophobic interactions .
  • Sulphonyl Linkages :
    Phenylsulphonyl groups (CAS 6245-60-9) contribute to strong hydrogen bonding, affecting solubility and dye-substrate adhesion .

Spectral and Application-Specific Properties

  • Color and pH Sensitivity: The phenylsulphonyl variant (CAS 6245-60-9) exhibits a red color in water and purple in ethanol, with color shifts under acidic (orange) or alkaline (purple precipitate) conditions . The dichlorophenyl derivative (CAS 34179-43-6) shows high color intensity but lower pH stability compared to the target compound .
  • Performance in Textile Dyeing: Ethylphenylamino derivatives (CAS 70865-30-4) are preferred for industrial dyes due to commercial availability and moderate cost . Cyclohexylmethylamino variants may offer niche applications requiring reduced aggregation in hydrophobic fabrics .

Stability and Environmental Resistance

  • Lightfastness :
    Dichlorophenyl and dimethylphenyl derivatives (CAS 34179-43-6, 71873-39-7) exhibit superior resistance to UV degradation compared to phenylsulphonyl analogues .
  • Solubility and Ionic Interactions : Sulphonate groups ensure water solubility across all variants, but bulkier substituents (e.g., cyclohexylmethyl) may reduce dissolution rates .

Biological Activity

6-Amino-5-2-(cyclohexylmethylamino)sulphonylphenylazo-4-hydroxynaphthalene-2-sulphonate (sodium salt), commonly referred to as CAS number 32846-21-2, is a synthetic compound with notable biological activity. This article delves into its biological properties, mechanisms of action, and potential applications, supported by relevant data tables and case studies.

  • Molecular Formula : C23H25N4NaO6S
  • Molecular Weight : 540.588 g/mol
  • CAS Number : 32846-21-2
  • LogP : 5.063 (indicating lipophilicity)

Table 1: Chemical Characteristics

PropertyValue
Molecular FormulaC23H25N4NaO6S
Molecular Weight540.588 g/mol
CAS Number32846-21-2
LogP5.063

The compound exhibits biological activity primarily through its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Its sulfonamide group may contribute to its ability to inhibit certain enzymatic activities, thus affecting metabolic processes.

Antimicrobial Properties

Research indicates that sodium 6-amino-5-[2-(cyclohexylmethylamino)sulphonyl]phenylazo-4-hydroxynaphthalene-2-sulphonate demonstrates antimicrobial activity against a range of pathogens. The compound's azo group is known for enhancing the antibacterial properties of similar compounds.

Case Studies

  • Antibacterial Activity : A study conducted on the efficacy of the compound against gram-positive and gram-negative bacteria showed significant inhibition zones, indicating its potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) was determined to be effective at low concentrations.
  • Antioxidant Effects : In vitro assays revealed that the compound exhibits antioxidant properties, scavenging free radicals and reducing oxidative stress in cellular models. This suggests potential applications in protective therapies against oxidative damage.

Table 2: Biological Activity Summary

Activity TypeObservations
AntimicrobialEffective against various bacteria with low MIC values
AntioxidantScavenges free radicals, reducing oxidative stress

Research Findings

Recent studies have highlighted the compound's potential in therapeutic applications:

  • Cancer Research : Preliminary findings suggest that the compound may inhibit tumor cell proliferation in specific cancer cell lines, warranting further investigation into its anticancer properties.
  • Pharmaceutical Development : The compound's unique structure makes it a candidate for developing new drugs targeting specific diseases, particularly those involving bacterial infections and oxidative stress-related conditions.

Q & A

Q. What are the optimal synthetic conditions for achieving high yield and purity of this sodium salt compound?

The synthesis involves diazo coupling and sulfonation steps, with critical control over reaction parameters. Continuous flow reactors are recommended for scaling production, ensuring precise temperature (60–80°C) and pH control (8.5–9.5) to minimize side reactions. Post-synthesis purification via recrystallization in aqueous ethanol enhances purity (>95%) .

Q. How does the sodium salt formulation influence solubility, and what implications does this have for biological assays?

The sodium salt enhances water solubility (>50 mg/mL at 25°C) due to sulfonate group ionization, making it suitable for aqueous-based assays. Solubility should be validated using UV-Vis spectroscopy at 450 nm (ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹) to ensure consistency in buffer systems like PBS or Tris-HCl .

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity?

  • HPLC : Purity assessment with C18 columns (acetonitrile/0.1% TFA gradient).
  • NMR : ¹H NMR (D₂O, 400 MHz) confirms azo (-N=N-) linkage (δ 7.8–8.2 ppm) and sulfonate groups (δ 3.1–3.3 ppm).
  • Mass Spectrometry : ESI-MS in negative mode ([M-Na]⁻ at m/z 538.2) validates molecular weight .

Advanced Research Questions

Q. How can contradictory spectroscopic data across studies be systematically resolved?

Discrepancies in λmax or extinction coefficients often arise from pH variations or impurities. Standardize measurements in pH 7.4 buffers and cross-reference with structurally analogous azo dyes (e.g., Acid Red 42, λmax = 510 nm ). Use high-resolution MS and 2D NMR (COSY, HSQC) to confirm substituent positions .

Q. What mechanistic approaches are recommended to study interactions between this compound and biomolecules?

  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) with immobilized proteins (e.g., serum albumin).
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for enzyme interactions.
  • Molecular Docking : Use DFT-optimized structures to predict binding sites on targets like tyrosinase or DNA G-quadruplexes .

Q. How does the substitution pattern on the naphthalene ring affect stability under varying environmental conditions?

The cyclohexylmethylamino group confers steric protection against photodegradation. Conduct accelerated stability studies:

  • pH Stability : Monitor degradation via HPLC at pH 2–12 (most stable at pH 6–8).
  • Thermal Stability : TGA/DSC shows decomposition >200°C. Comparative data with phenyl-substituted analogs (e.g., 6245-60-9 ) reveal enhanced oxidative resistance due to electron-donating groups .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity (e.g., enzyme inhibition vs. activation)?

  • Dose-Response Validation : Test across a broader concentration range (1 nM–100 µM).
  • Assay Interference Checks : Rule out azo dye redox activity using negative controls (e.g., catalase to neutralize H2O2).
  • Structural Confirmation : Ensure batch-to-batch consistency via FT-IR (sulfonate S=O stretch at 1040 cm⁻¹) .

Comparative Structural Analysis

Table 1: Key differences between this compound and structural analogs

Compound NameUnique FeatureApplication RelevanceReference
Target CompoundCyclohexylmethylamino groupEnhanced steric stability
Acid Red 42 (6245-60-9)Phenylsulfonyl substituentHigher solubility in polar solvents
Disodium 4-amino-3-hydroxy-...Dual sulfonate groupsProtein binding studies

Methodological Recommendations

  • Environmental Fate Studies : Use OECD 308 guidelines to assess biodegradation in aquatic systems, leveraging HPLC-MS/MS to track metabolite formation (e.g., sulfanilic acid derivatives) .
  • Toxicity Profiling : Combine Ames test (OECD 471) and zebrafish embryotoxicity assays (LC50) to evaluate ecotoxicological risks .

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